Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-
Overview
Description
3-(Trifluoromethyl)benzylamine , has the chemical formula C₈H₈F₃NS . It is a fascinating compound with diverse applications. Let’s explore further!
Preparation Methods
Synthetic Routes:
Direct Amination:
Reductive Amination:
Industrial Production:
- Industrial-scale production methods often involve optimized variations of the above synthetic routes.
- Precise reaction conditions and catalysts are proprietary information held by manufacturers.
Chemical Reactions Analysis
Oxidation: Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]- can undergo oxidation reactions, yielding various products.
Reduction: Reduction of the compound can lead to the corresponding amine or other reduced derivatives.
Substitution: Substitution reactions occur at the amino group, where various reagents can replace the hydrogen atom.
Major Products: These reactions yield substituted benzylamines or related compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique trifluoromethyl group.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Research explores its pharmacological properties and potential drug development.
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
Targets: Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]- interacts with specific molecular targets.
Pathways: Its effects may involve modulation of metabolic pathways or cellular signaling.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other benzylamines.
Similar Compounds: Include and .
Biological Activity
Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]- is an organic compound characterized by its unique trifluoromethyl group and thioether functionality. The presence of these groups significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological properties, synthesis methods, and potential applications based on various research findings.
Chemical Structure and Properties
The molecular formula of Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]- is C11H10F3N S. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability. The amino group in the benzenamine structure acts as a nucleophile, facilitating electrophilic aromatic substitution reactions.
Property | Details |
---|---|
Molecular Formula | C11H10F3N S |
Functional Groups | Amino, Trifluoromethyl, Thioether |
Key Reactions | Electrophilic aromatic substitution |
Biological Targets | Enzymes, receptors |
Antimicrobial Properties
Research indicates that benzenamine derivatives exhibit antimicrobial activity. The presence of the amino group is often linked to this property, as it can interact with microbial enzymes or cell membranes. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi, which may be attributed to their ability to disrupt cellular processes.
Anticancer Activity
Benzenamine derivatives have been investigated for their anticancer properties. A study highlighted the potential of compounds with trifluoromethyl groups in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanism often involves the inhibition of key enzymes or receptors that are overexpressed in cancer cells.
Case Studies
- Inhibition of VEGFR-2 : A related study demonstrated that compounds targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) can significantly inhibit tumor growth in vitro. The IC50 values observed for these compounds were comparable to established anticancer drugs, indicating a promising therapeutic potential for benzenamine derivatives .
- Cytotoxicity Against Cancer Cell Lines : In vitro tests on human cancer cell lines such as HepG2 (liver) and MCF-7 (breast) showed that certain benzenamine derivatives possess cytotoxic effects with IC50 values in the micromolar range. This suggests that modifications in their structure could enhance their anticancer activity .
Synthesis Methods
The synthesis of benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]- can be achieved through several methods:
- Thioacetalation Reactions : Utilizing reagents like BF3SMe2 allows for the transformation of aldehydes into thioacetals efficiently. This method is particularly useful for synthesizing thiomethylated derivatives .
- Electrophilic Aromatic Substitution : The amino group facilitates electrophilic substitution reactions on the aromatic ring, allowing for the introduction of various substituents that can modulate biological activity .
Interaction Studies
Understanding the interaction mechanisms between benzenamine derivatives and biological targets is crucial for developing therapeutic agents. Techniques such as molecular docking and binding affinity assays are employed to elucidate these interactions.
Binding Affinity
Studies have shown that benzenamine derivatives can effectively bind to target enzymes or receptors, which is essential for their pharmacological activity. For instance, docking studies suggest favorable binding configurations with key amino acids in target proteins .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NS/c15-14(16,17)11-5-3-4-10(8-11)9-19-13-7-2-1-6-12(13)18/h1-8H,9,18H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJKUBLJVXLFLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210806 | |
Record name | 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43092-85-9 | |
Record name | 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43092-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001210806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.